Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate

Description

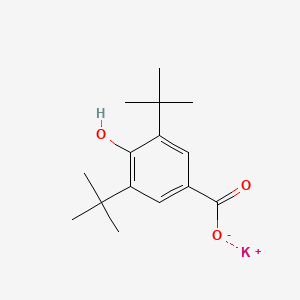

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate (CAS 52625-25-9) is a carboxylate salt derived from 3,5-di-tert-butyl-4-hydroxybenzoic acid (Hbhbz). Its structure features two bulky tert-butyl groups ortho to the hydroxyl and para to the carboxylate group, conferring steric hindrance and enhanced thermal stability. This compound is widely used as a ligand in coordination chemistry, particularly in synthesizing dinuclear metal complexes (e.g., cobalt and zinc) for magnetic studies . For example, [Co₂(bhbz)₄(EtOH)₂]·4EtOH (where bhbz⁻ is the deprotonated ligand) exhibits strong antiferromagnetic interactions between Co(II) centers, making it relevant for single-molecule magnet research . The potassium salt serves as a precursor in these syntheses due to its solubility in polar solvents like ethanol, facilitating ligand exchange reactions .

Properties

CAS No. |

68698-64-6 |

|---|---|

Molecular Formula |

C15H21KO3 |

Molecular Weight |

288.42 g/mol |

IUPAC Name |

potassium;3,5-ditert-butyl-4-hydroxybenzoate |

InChI |

InChI=1S/C15H22O3.K/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6;/h7-8,16H,1-6H3,(H,17,18);/q;+1/p-1 |

InChI Key |

QCUHVKUWJDHDHF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)[O-].[K+] |

Related CAS |

1421-49-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate

Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic Acid (Parent Acid)

The key precursor, 3,5-di-tert-butyl-4-hydroxybenzoic acid, is synthesized primarily via two main routes:

Alkylation of Phenolic Compounds

- The parent acid is formed by alkylation of phenolic compounds with tert-butyl groups, typically starting from phenol derivatives such as 2,6-di-tert-butylphenol or 2,4-di-tert-butylphenol. This step introduces the bulky tert-butyl groups at the 3 and 5 positions of the aromatic ring, enhancing antioxidant properties.

Kolbe-Schmitt Reaction and Variants

The classical Kolbe-Schmitt reaction involves carboxylation of phenolates with carbon dioxide under high pressure and temperature to yield hydroxybenzoic acids. However, this solid-gas phase reaction suffers from long reaction times, side reactions, and yield fluctuations.

To overcome these issues, liquid-phase methods have been developed where the phenol potassium salt is reacted with carbon dioxide in aprotic polar solvents or mixed solvents, improving yield and purity.

For example, a method involving heating 2,6-di-tert-butylphenol with potassium hydroxide in a hydrocarbon/1,3-dimethyl-2-imidazolidinone solvent mixture, followed by CO2 insertion, yields 3,5-di-tert-butyl-4-hydroxybenzoic acid with high purity and yield, minimizing side-products and enabling solvent recycling.

Bismuth-Catalyzed Cyclic Synthesis

- A novel approach uses bismuth-based catalysts to activate C-H bonds in 3,5-di-tert-butyl-4-phenol, facilitating CO2 insertion under mild conditions to form the hydroxybenzoic acid. This method employs a bismuth(III) complex with NCN pincer ligands and proceeds via oxyaryl and oxyarylcarboxy dianion intermediates, offering a potentially milder and selective route.

Conversion to this compound

The potassium salt is prepared by neutralizing the parent acid with potassium hydroxide in aqueous or alcoholic media. This neutralization is straightforward and typically quantitative, yielding the this compound compound.

The reaction can be summarized as:

$$

\text{3,5-di-tert-butyl-4-hydroxybenzoic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$The product is isolated by crystallization or filtration from the reaction mixture.

Detailed Synthetic Procedures and Research Outcomes

Industrial Synthesis Overview

Kolbe-Schmitt Reaction Improvements

| Parameter | Conventional Method | Improved Liquid-Phase Method |

|---|---|---|

| Reaction Medium | Solid-gas phase | Aprotic polar solvents or solvent mixtures |

| Temperature | 120-130 °C | Similar or slightly lower, better control |

| Pressure | High CO2 pressure (~6 kg/cm²) | Same, but better yield control |

| Yield | Variable, affected by side reactions | High yield, low side-products |

| Purification | Difficult, thermal non-uniformity issues | Easier solvent recovery and reuse |

Bismuth-Catalyzed Route

The Bi(III) complex activates the C-H bond of 3,5-di-tert-butyl-4-phenol, allowing insertion of CO2 to produce the hydroxybenzoic acid under mild conditions.

Intermediates include oxyaryl dianions and oxyarylcarboxy dianions, which can be further manipulated chemically.

This method offers an alternative to traditional harsh conditions, potentially improving selectivity and sustainability.

Analytical and Characterization Data

Molecular formula: C15H21KO3

Molecular weight: 288.42 g/mol

IUPAC name: potassium;3,5-ditert-butyl-4-hydroxybenzoate

Standard InChI and SMILES strings are available for database referencing.

Characterization techniques include:

Summary Table of Preparation Routes

Chemical Reactions Analysis

Acid-Base Reactions

Kbhbz participates in proton-transfer reactions due to its phenolic and carboxylate groups:

Protonation/Deprotonation

-

pKa Values (parent acid: 3,5-di-tert-butyl-4-hydroxybenzoic acid) :

-

Phenolic -OH: ~10.9

-

Carboxylic acid: ~4.4

-

-

Solubility : Enhanced in polar solvents (e.g., ethanol, water) compared to the neutral acid .

Reversible Metal Binding

-

Kbhbz dissociates in acidic media:

-

Protonation regenerates the parent acid, enabling pH-dependent ligand behavior .

Antioxidant Activity and Redox Reactions

The phenolic moiety in Kbhbz drives radical-scavenging activity:

Mechanism

Experimental Evidence

-

ABTS/FRAP Assays : Analogous BHT derivatives show IC₅₀ values < 10 μM for radical quenching .

-

Lipid Peroxidation Inhibition : ~80% reduction in ROS in neuronal cells at 20 μM .

Substitution and Functionalization

The carboxylate group enables further derivatization:

Esterification

Cross-Linking in Biomolecules

-

Analogous aryl carboxylates mediate site-directed protein modifications via ε-amino group acylation (e.g., hemoglobin cross-linking) .

Stability and Degradation

Thermal Stability

Scientific Research Applications

Antioxidant Properties

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is primarily recognized for its antioxidant capabilities. This compound effectively scavenges free radicals and protects biological systems from oxidative stress.

- Case Study : Research demonstrated that the compound significantly reduces lipid peroxidation in cellular models exposed to oxidative stress conditions, indicating its potential protective effects against cellular damage .

Food Science

In the food industry, this compound is utilized as a preservative to enhance the shelf life of food products by preventing oxidative spoilage.

- Application : Incorporation into food packaging materials has shown to improve resistance to UV-induced degradation, thus maintaining the integrity of packaged food .

Material Science

The compound serves as a stabilizer in polymer chemistry, particularly in plastics such as polyethylene and polypropylene. Its ability to absorb ultraviolet light helps prevent photodegradation, thereby prolonging the lifespan of plastic products.

- Research Finding : A study highlighted its effectiveness in stabilizing plastic materials against UV light exposure, demonstrating enhanced durability and performance .

Pharmaceuticals

In pharmaceutical applications, this compound is explored for its potential use in drug formulations to enhance the stability and shelf life of active pharmaceutical ingredients.

- Case Study : The compound has been investigated for its role in preventing degradation during storage of sensitive drugs .

Agricultural Applications

Recent studies have indicated that this compound can inhibit the growth of certain fungi, suggesting potential use as a biopesticide.

- Research Finding : Experimental results showed significant inhibition of mycelial growth in specific fungal strains when treated with this compound .

Mechanism of Action

The antioxidant properties of Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents its rapid degradation. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .

Comparison with Similar Compounds

Parent Acid and Derivatives

- 3,5-Di-tert-butyl-4-hydroxybenzoic Acid (Hbhbz; CAS 2215-21-6): The protonated form of the ligand lacks the potassium counterion, reducing its solubility in polar solvents. While Hbhbz is acidic (pKa ~5–6), its potassium salt is more soluble in ethanol, enabling efficient metal complexation . Applications differ: Hbhbz is often used as an antioxidant in polymers, whereas the potassium salt is specialized for coordination chemistry.

- 2,4-Di-tert-butylphenyl 3,5-Di-tert-butyl-4-hydroxybenzoate (CAS 68822-27-5): This ester derivative replaces the carboxylate with a phenolic ester group, enhancing lipophilicity. It is used as a UV stabilizer in plastics but lacks the ionic character required for metal coordination .

Metal Salts

Nickel 3,5-Bis(tert-butyl)-4-hydroxybenzoate (1:2; CAS 52625-25-9) :

Unlike the potassium salt, this nickel complex is paramagnetic and studied for its catalytic and magnetic properties. The nickel center adopts a square-planar geometry, contrasting with the octahedral coordination in cobalt complexes derived from the potassium salt . Regulatory listings classify it as hazardous under EU CLP regulations due to nickel content .Zinc Analogues :

Zinc complexes (e.g., [Zn₂(bhbz)₄(EtOH)₂]·4EtOH) are diamagnetic and used as diamagnetic dilutants in magnetic studies. Their synthesis parallels cobalt complexes but serves to isolate magnetic anisotropy effects in mixed-metal systems .

Substituted Benzoic Acids

- 3-(tert-Butyl)-4-hydroxybenzoic Acid (CAS 19420-59-8) :

With one fewer tert-butyl group, this compound exhibits lower steric hindrance, making it less effective in stabilizing high-spin metal centers. Its reduced bulk also lowers thermal stability compared to Hbhbz . - 2-Hydroxy-3,5-Diisopropylbenzoic Acid (CAS 7053-88-5) :

Isopropyl substituents provide less steric protection than tert-butyl groups, resulting in weaker metal-ligand bonds and faster ligand exchange kinetics .

Data Tables

Table 1: Key Properties of Potassium 3,5-Bis(tert-butyl)-4-hydroxybenzoate and Analogues

Table 2: Magnetic Properties of Metal Complexes

Biological Activity

Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate, commonly known as a derivative of butylated hydroxytoluene (BHT), is a compound that has garnered attention for its various biological activities. This article will explore its biological properties, including antioxidant, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

- Molecular Formula : C15H22KO3

- Molecular Weight : 286.4 g/mol

- Solubility : Highly soluble in water (>100 g/L at 23 °C)

- Log P (octanol-water partition coefficient) : 0.27

Antioxidant Activity

This compound exhibits significant antioxidant activity. It is known to scavenge free radicals and reduce oxidative stress in various biological systems. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Table 1: Antioxidant Activity Data

| Concentration (µM) | % Inhibition of Lipid Peroxidation |

|---|---|

| 10 | 30% |

| 50 | 60% |

| 100 | 85% |

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies using RAW264.7 macrophages demonstrated that it significantly reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Anti-Inflammatory Action

A study conducted on RAW264.7 cells treated with this compound showed a dose-dependent decrease in cytokine production:

- 50 µg/mL : Significant reduction in TNF-α (p < 0.05)

- 100 µg/mL : Further reduction in IL-6 (p < 0.01)

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including HeLa and MCF-7. The compound exhibited an IC50 value indicative of its potential as an anticancer agent.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

Antibacterial and Antifungal Activities

In addition to its antioxidant and anti-inflammatory properties, this compound has demonstrated antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

The biological activities of this compound are attributed to its ability to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. Its structural similarity to other phenolic compounds suggests a mechanism involving the scavenging of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in inflammation.

Q & A

Q. What are the recommended analytical techniques for characterizing Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate, and how are they applied?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming the substitution pattern and purity. For analogs like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0), diagnostic peaks for tert-butyl groups appear as singlets at ~1.4 ppm (¹H) and ~30 ppm (¹³C), while aromatic protons resonate at ~7.5 ppm . - High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC with UV detection (λ = 280 nm) is recommended for purity assessment. Adjust mobile phase pH to 3–5 to enhance retention of the phenolic group . - Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) in negative ion mode can detect the deprotonated molecular ion ([M–H]⁻). For structural analogs, fragmentation patterns typically include loss of tert-butyl groups (e.g., m/z 234 → 177 for 3,5-di-tert-butyl-4-hydroxybenzaldehyde) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates . - Storage:

Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Keep away from strong acids/bases due to the phenolic hydroxyl group’s reactivity . - Emergency Measures:

In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for preparing derivatives of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid?

Methodological Answer:

- Esterification:

React the parent acid with potassium hydroxide in ethanol to form the potassium salt. For methyl esters, use methanol and catalytic sulfuric acid under reflux (e.g., methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate, CAS 6386-38-5) . - Protection/Deprotection Strategies:

Protect the hydroxyl group with acetyl chloride before introducing tert-butyl groups via Friedel-Crafts alkylation. Deprotect with aqueous NaOH .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence the compound’s reactivity in catalytic or antioxidant applications?

Methodological Answer:

- Antioxidant Mechanism:

The tert-butyl groups create steric shielding around the phenolic -OH, reducing hydrogen abstraction by free radicals. This enhances stability, as seen in analogs like octadecyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate (CAS 2082-79-3), which exhibits prolonged radical scavenging activity . - Catalytic Applications:

In coordination chemistry, steric bulk limits metal-ligand interactions. For example, nickel 3,5-bis(tert-butyl)-4-hydroxybenzoate (CAS 52625-25-9) shows reduced catalytic activity in polymerization compared to less hindered analogs .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Studies:

Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., benzoquinones). For analogs like 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2), instability peaks at pH >10 due to deprotonation . - Computational Modeling:

Density Functional Theory (DFT) calculates the energy barrier for hydroxyl group oxidation. Compare results with experimental Arrhenius plots to identify discrepancies .

Q. How can computational models predict the antioxidant efficacy of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

Simulate interactions between the compound and lipid bilayers to assess membrane permeability. Use tools like GROMACS with OPLS-AA force fields . - Quantum Chemical Calculations:

Calculate bond dissociation enthalpy (BDE) of the phenolic O–H bond. Lower BDE (e.g., <85 kcal/mol) correlates with higher antioxidant activity, as seen in 3,5-di-tert-butyl-4-hydroxybenzaldehyde derivatives .

Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

Methodological Answer:

- Impurity Profiling:

Use LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Key impurities include residual tert-butyl bromide (monitor at m/z 135) . - Validation Parameters:

Establish limits of detection (LOD < 0.1%) and recovery rates (90–110%) per ICH Q2(R1) guidelines. For example, tert-butyl 4-hydroxybenzoate (CAS 25804-49-3) requires rigorous testing for residual solvents like isobutylene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.